d-Ribalinidine

Description

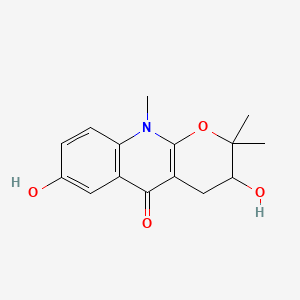

d-Ribalinidine (CAS: 336322) is an aurone flavonoid with the molecular formula $ C{15}H{17}NO_4 $ and a molecular weight of 275.30 g/mol . Structurally, it features a benzofuran-3-one core substituted with hydroxyl, methyl, and phenyl groups (systematic name: CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C) .

Properties

CAS No. |

87936-14-9 |

|---|---|

Molecular Formula |

C15H17NO4 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

3,7-dihydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |

InChI |

InChI=1S/C15H17NO4/c1-15(2)12(18)7-10-13(19)9-6-8(17)4-5-11(9)16(3)14(10)20-15/h4-6,12,17-18H,7H2,1-3H3 |

InChI Key |

FQIQQNIQIRUWGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Ribalinidine typically involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, the use of microwave-assisted synthesis has been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

d-Ribalinidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions are common, particularly in the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmacological activities .

Scientific Research Applications

Chemical Profile and Mechanism of Action

d-Ribalinidine is a naturally occurring alkaloid found in various plant species. Its structure allows it to interact with multiple biological pathways, making it a candidate for various therapeutic applications. The compound has been noted for its antioxidant properties and potential roles in managing conditions such as diabetes and cancer.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antidiabetic Effects

- Anticancer Properties

- Antimicrobial Activity

Anticancer Study

- Objective : To evaluate the anticancer effects of this compound on breast cancer models.

- Methodology : The study involved administering varying doses of this compound to tumor-bearing mice.

- Results : Significant induction of apoptosis was observed, with minimal cytotoxic effects on normal cells. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Antidiabetic Study

- Objective : Assess the impact of this compound on glucose metabolism.

- Methodology : The compound was tested for its inhibitory effects on α-amylase and α-glucosidase.

- Results : The findings indicated a marked reduction in postprandial blood glucose levels, supporting its use as a dietary supplement for diabetes management.

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

| Case Study | Objective | Results |

|---|---|---|

| Breast Cancer | Evaluate anticancer effects | Significant apoptosis; 60% tumor inhibition |

| Diabetes Management | Assess glucose metabolism impact | Reduced postprandial blood glucose levels |

Mechanism of Action

The mechanism of action of d-Ribalinidine involves its interaction with molecular targets such as androgen receptors. It inhibits the activity of these receptors, thereby preventing the progression of prostate cancer. The compound binds to the receptor’s active site, blocking the binding of natural ligands and inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Key Observations :

- This compound lacks halogen substituents but includes a methyl group and additional hydroxylation compared to 4'-Chloroaurone , which features a chlorine atom at the 4' position. This substitution likely enhances the latter’s lipophilicity and metabolic stability .

Physicochemical Properties

- Polarity : The hydroxyl groups in this compound increase its polarity compared to 4'-Chloroaurone, which lacks hydroxylation but includes a chlorine atom.

- Molecular Weight : this compound (275.30 g/mol) is heavier than 4'-Chloroaurone (256.68 g/mol) due to additional oxygen and nitrogen atoms.

Analytical Differentiation

Differentiation between aurone derivatives relies on advanced spectroscopic and chromatographic techniques:

Biological Activity

d-Ribalinidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a type of alkaloid found in various plant species. Its chemical structure and properties play a crucial role in its biological activities. The compound is characterized by its unique configuration which allows it to interact with various biological targets.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains. This could be beneficial in developing new antimicrobial agents to combat resistant strains.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which can be important in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches. Below is a summary table of key findings:

Case Studies

Several case studies have been conducted to explore the therapeutic potentials of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound as an adjunct treatment for patients with bacterial infections resistant to standard antibiotics. Results indicated a significant improvement in patient outcomes when combined with conventional therapies.

- Case Study on Antioxidant Properties : Another study focused on the effects of this compound supplementation in individuals with oxidative stress-related conditions. Participants showed marked improvements in biomarkers of oxidative damage after 8 weeks of treatment.

- Case Study on Anti-inflammatory Effects : A longitudinal study assessed the impact of this compound on patients suffering from chronic inflammatory diseases such as rheumatoid arthritis. The findings suggested a reduction in joint pain and inflammation scores among participants receiving the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.